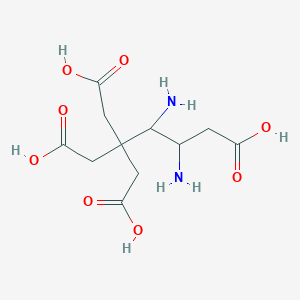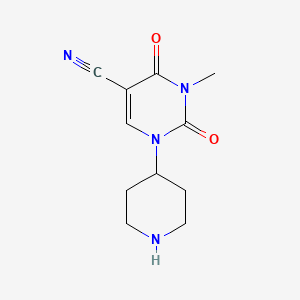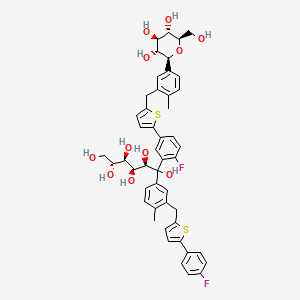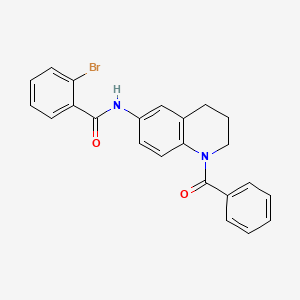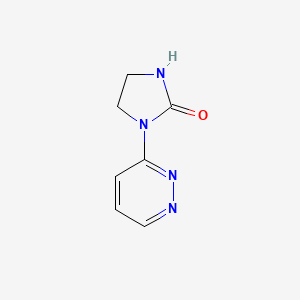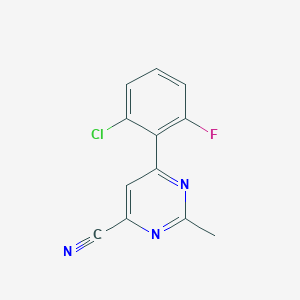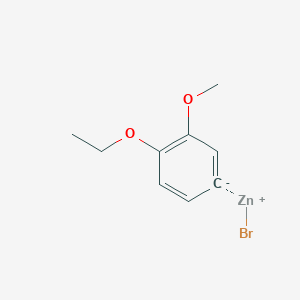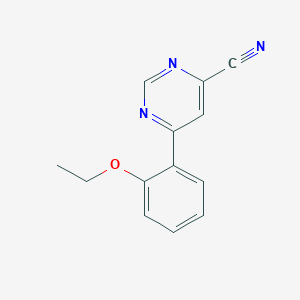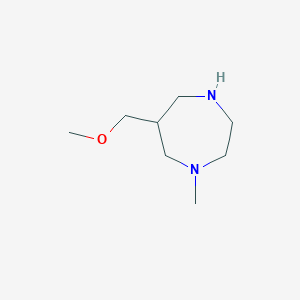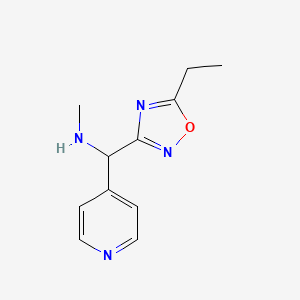
(6-(Trifluoromethyl)pyridin-3-yl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Trifluoromethyl)pyridin-3-yl)magnesium bromide, 0.25 M in THF: is an organometallic compound used in various chemical reactions, particularly in the field of organic synthesis. This compound is a Grignard reagent, which means it contains a carbon-magnesium bond and is highly reactive. The trifluoromethyl group attached to the pyridine ring enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (6-(Trifluoromethyl)pyridin-3-yl)magnesium bromide typically involves the reaction of 6-(Trifluoromethyl)pyridine with magnesium in the presence of a bromine source. The reaction is carried out in an anhydrous environment to prevent the highly reactive Grignard reagent from reacting with water. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the Grignard reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pressure are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: (6-(Trifluoromethyl)pyridin-3-yl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halogens in organic molecules.
Coupling Reactions: It can couple with other organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out at low temperatures to control the reactivity.
Substitution Reactions: Often involves halogenated organic compounds and is carried out in the presence of a catalyst.
Coupling Reactions: Usually involves palladium or nickel catalysts and is performed under inert atmosphere conditions.
Major Products: The major products formed from these reactions depend on the specific substrates used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Chemistry: In chemistry, (6-(Trifluoromethyl)pyridin-3-yl)magnesium bromide is used as a building block for the synthesis of various fluorinated organic compounds. Its high reactivity makes it suitable for creating complex molecular architectures.
Biology and Medicine: In biology and medicine, this compound is used in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of drugs, making this compound valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to introduce trifluoromethyl groups into organic molecules is particularly useful in the development of high-performance materials.
Mechanism of Action
The mechanism of action of (6-(Trifluoromethyl)pyridin-3-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in organic molecules. The trifluoromethyl group enhances the nucleophilicity of the compound, making it highly reactive towards a variety of electrophiles. This reactivity is exploited in various synthetic transformations to create new carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
- (4-(Trifluoromethyl)phenyl)magnesium bromide
- (2-(Trifluoromethyl)phenyl)magnesium bromide
- (3-(Trifluoromethyl)phenyl)magnesium bromide
Comparison: Compared to these similar compounds, (6-(Trifluoromethyl)pyridin-3-yl)magnesium bromide offers unique reactivity due to the presence of the pyridine ring. The nitrogen atom in the pyridine ring can coordinate with metals and other electrophiles, providing additional pathways for chemical reactions. This makes it a versatile reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocycles.
Properties
Molecular Formula |
C6H3BrF3MgN |
|---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
magnesium;6-(trifluoromethyl)-3H-pyridin-3-ide;bromide |
InChI |
InChI=1S/C6H3F3N.BrH.Mg/c7-6(8,9)5-3-1-2-4-10-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChI Key |
GRIXRHBNFCNFLJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC=[C-]1)C(F)(F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



